![molecular formula C14H17NO6 B1646583 4-[(Boc-amino)methyl]-phthalic acid](/img/structure/B1646583.png)
4-[(Boc-amino)methyl]-phthalic acid
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Overview
Description
4-[(Boc-amino)methyl]-phthalic acid is a useful research compound. Its molecular formula is C14H17NO6 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Activity
Recent studies have indicated that derivatives of anthranilic acid, which may share structural similarities with 4-[(Boc-amino)methyl]-phthalic acid, exhibit promising antitubercular properties. For instance, a series of compounds were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies highlighted that the presence of specific functional groups significantly influenced the potency of these compounds .
Table 1: Antitubercular Activity of Related Compounds
Compound | Structure | IC50 (µM) |
---|---|---|
1 | Anthranilic Acid Derivative | 38 |
2 | Brominated Analog | 45 |
3 | Modified Anthranilic Acid | 34 |
The analysis revealed that modifications to the carboxylic acid moiety were crucial for maintaining biological activity .
Drug Development and Prodrugs
This compound can serve as a precursor in the synthesis of prodrugs designed to enhance bioavailability and therapeutic efficacy. Prodrugs based on similar structures have been explored for their potential in cancer therapy, particularly targeting folate metabolism pathways . The incorporation of Boc-protected amino acids allows for selective activation in tumor environments, thereby minimizing systemic toxicity.
Peptide Synthesis
The Boc protecting group is widely used in peptide synthesis due to its stability under various reaction conditions. This compound can be utilized as a building block in the formation of peptides that exhibit specific biological activities, including antimicrobial and anticancer properties .
Table 2: Applications in Peptide Synthesis
Application | Description |
---|---|
Antimicrobial Peptides | Development of peptides with enhanced activity against resistant strains |
Anticancer Peptides | Targeted delivery systems for chemotherapy agents |
Case Study: Structure-Activity Relationship Analysis
A comprehensive SAR analysis was conducted on compounds related to this compound to determine the impact of various substituents on biological activity. The study revealed that bulky hydrophobic groups significantly increased binding affinity to target proteins involved in disease pathways .
Case Study: Prodrug Efficacy in Cancer Treatment
In a study examining prodrugs derived from Boc-protected amino acids, researchers demonstrated improved efficacy in tumor models when compared to traditional chemotherapeutics. The prodrugs exhibited selective activation within tumor tissues, leading to enhanced therapeutic indices .
Properties
Molecular Formula |
C14H17NO6 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phthalic acid |
InChI |
InChI=1S/C14H17NO6/c1-14(2,3)21-13(20)15-7-8-4-5-9(11(16)17)10(6-8)12(18)19/h4-6H,7H2,1-3H3,(H,15,20)(H,16,17)(H,18,19) |
InChI Key |
YRCKETVGEDEDTC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.